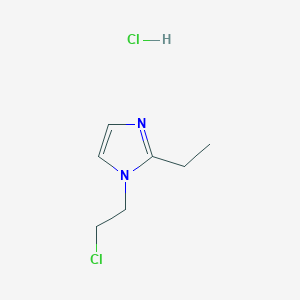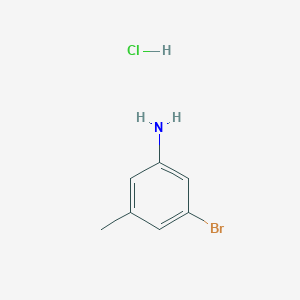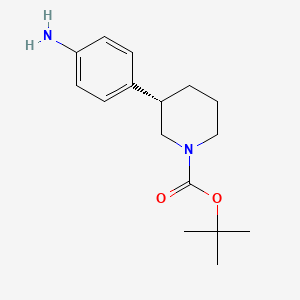
(S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate
Overview
Description
“(S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate” is a compound with the CAS Number: 1171197-20-8 . It is used in pharmaceutical testing .
Synthesis Analysis
The synthesis of this compound involves several steps . The process includes reactions with ammonia in methanol, dichloromethane, and water at 0℃ for about 1.17 hours . The compound can also be synthesized through a multi-step reaction involving tert-butyl methyl ether, sodium azide, N,N-dimethyl-formamide, ammonia, methanol, and hydrogen chloride .Molecular Structure Analysis
The molecular formula of the compound is C16H24N2O2 . The InChI Code is 1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-4-5-13(11-18)12-6-8-14(17)9-7-12/h6-9,13H,4-5,10-11,17H2,1-3H3/t13-/m1/s1 .Chemical Reactions Analysis
The compound has been involved in various chemical reactions. For instance, it has been used in reactions with ammonia in methanol, dichloromethane, and water at 0℃ . It has also been used in multi-step reactions involving tert-butyl methyl ether, sodium azide, N,N-dimethyl-formamide, ammonia, methanol, and hydrogen chloride .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 276.38 . The storage temperature is 2-8°C in a dark place and inert atmosphere . The boiling point is predicted to be 412.7±45.0 °C .Scientific Research Applications
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis , functionalization , and their pharmacological application were published.
-
Pharmaceutical Industry : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
-
Drug Synthesis : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis , functionalization , and their pharmacological application were published.
-
Biologically Active Piperidines : The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
-
Reactant for Synthesis : 4-Aminopiperidine, a related compound, is used as a reactant for the synthesis of various compounds, including Cdk5/p25 kinase inhibitors, antimalarials, selective cyclin-dependent kinase 4/6 inhibitors, IKKβ inhibitors, orally bioavailable P2Y12 antagonists for inhibition of platelet aggregation, and human and murine soluble epoxide hydrolase inhibitors .
-
Natural Alkaloids Synthesis : A stereoselective three-component vinylogous Mannich-type reaction (VMR) of 1,3-bis-trimethylsily enol ether was investigated and was found to give cyclized chiral dihydropyridinone compound as an adduct . This method was showcased by concise two-step approaches in the synthesis of the bioactive natural alkaloids .
-
Quinolizidine Compounds Synthesis : When properly functionalized substrate aldehyde was employed, the corresponding dihydropyridinone adduct cyclized to form a second piperidine ring, leading to a chiral polyfunctional quinolizidine enaminone . This versatile intermediate was used to prepare a variety of new chiral quinolizidine compounds, including natural alkaloid ( )-epimyrtine .
-
Pharmaceutical Industry : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
-
Drug Synthesis : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis , functionalization , and their pharmacological application were published.
-
Biologically Active Piperidines : The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
-
Reactant for Synthesis : 4-Aminopiperidine, a related compound, is used as a reactant for the synthesis of various compounds, including Cdk5/p25 kinase inhibitors, antimalarials, selective cyclin-dependent kinase 4/6 inhibitors, IKKβ inhibitors, orally bioavailable P2Y12 antagonists for inhibition of platelet aggregation, and human and murine soluble epoxide hydrolase inhibitors .
Safety And Hazards
properties
IUPAC Name |
tert-butyl (3S)-3-(4-aminophenyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-4-5-13(11-18)12-6-8-14(17)9-7-12/h6-9,13H,4-5,10-11,17H2,1-3H3/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUANUQBXJNXGP-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B1519789.png)
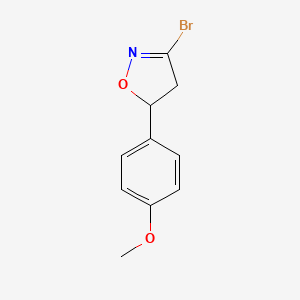
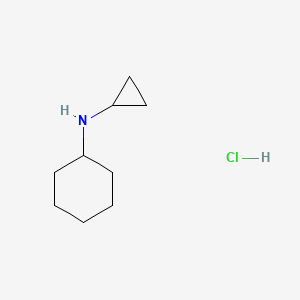
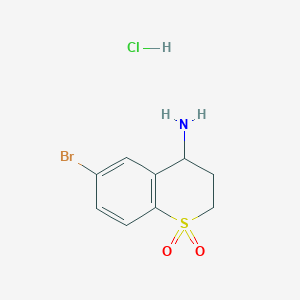
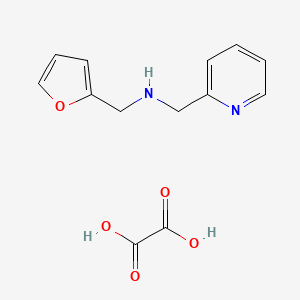
![8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1519799.png)
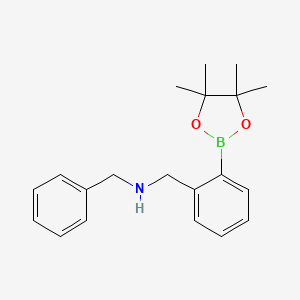
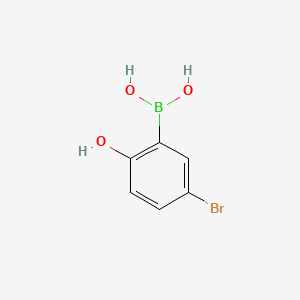
![4-[N-t-Butyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid](/img/structure/B1519804.png)
![2-(Benzo[B]thiophen-2-YL)-2-oxoacetaldehyde hydrate](/img/structure/B1519806.png)
